3,29-Dibenzoyl Rarounitriol

Botanical authentication Quality control Phytochemical standardization

Ensure traceable quantitation and botanical authentication of Trichosanthes kirilowii materials with 3,29-Dibenzoyl rarounitriol—the validated species-specific quantitative marker concentrated in seed kernels. Substitution with generic pentacyclic triterpenoids is scientifically unjustified due to its unique tissue distribution and distinct MS detection profile. Essential for laboratories performing adulteration detection, extract standardization, pharmacokinetic studies, and post-harvest quality optimization. Available in high purity (≥98%) for analytical and preclinical research.

Molecular Formula C44H58O5
Molecular Weight 666.9 g/mol
Cat. No. B149838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,29-Dibenzoyl Rarounitriol
Synonyms3,29-dibenzoyl rarounitriol
3,29-dibenzoylrarounitriol
Molecular FormulaC44H58O5
Molecular Weight666.9 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1CC(C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)O)C)OC(=O)C7=CC=CC=C7)C
InChIInChI=1S/C44H58O5/c1-39(2)33-26-32(45)36-31(42(33,5)20-19-35(39)49-38(47)30-16-12-9-13-17-30)18-21-43(6)34-27-40(3,22-23-41(34,4)24-25-44(36,43)7)28-48-37(46)29-14-10-8-11-15-29/h8-17,32-35,45H,18-28H2,1-7H3/t32-,33-,34+,35+,40+,41+,42+,43-,44+/m0/s1
InChIKeyZRKGVMOZKMBTHF-DUVCPVCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,29-Dibenzoyl Rarounitriol CAS 873001-54-8: Pentacyclic Triterpenoid Standard for Trichosanthes kirilowii Authentication and Quantitative Analysis


3,29-Dibenzoyl rarounitriol (CAS: 873001-54-8; C44H58O5; MW 666.93 g/mol) is a pentacyclic triterpenoid of the multiflorane ester subclass, isolated and characterized from the fruits of Trichosanthes kirilowii Maxim. The compound is identified as the principal bioactive constituent of the polychlorinated alkane triterpene ester fraction in this species and has been established as a quantitative marker for the authentication and standardization of T. kirilowii-derived materials.

Why 3,29-Dibenzoyl Rarounitriol Cannot Be Substituted by Generic Pentacyclic Triterpenoids


Generic substitution with other pentacyclic triterpenoids—including structurally related multiflorane esters from T. kirilowii or common commercial alternatives such as betulinic acid or ursolic acid—is scientifically unjustified due to the compound's unique tissue-specific distribution profile, validated analytical methodology, and established role as the species-specific quantitative marker for T. kirilowii authentication. [1] Unlike other triterpenoids present in the same botanical matrix, 3,29-dibenzoyl rarounitriol is concentrated specifically in the seed kernel and demonstrates distinct MS detection behavior that necessitates specialized extraction and quantification protocols. [2] These compound-specific characteristics render generic analogs unsuitable for applications requiring traceable quantitation, botanical authentication, or pharmacokinetic correlation with T. kirilowii-derived preparations.

Quantitative Differentiation Evidence for 3,29-Dibenzoyl Rarounitriol Against Comparator Compounds


Species-Specific Quantitative Marker for Trichosanthes kirilowii Authentication

Unlike other triterpenoids co-occurring in T. kirilowii (e.g., karounidiol, cucurbitacin B) that are either present at low abundance or distributed across multiple plant parts, 3,29-dibenzoyl rarounitriol is uniquely concentrated in the seed kernel and is consistently reported as the major multiflorane triterpene ester. [1] The compound has been explicitly designated as the quantitative marker for T. kirilowii in multiple analytical studies due to its high specificity and suitability for LC-MS/MS detection.

Botanical authentication Quality control Phytochemical standardization Multiflorane triterpenoids

Seed Kernel-Specific Accumulation Enables Targeted Phytochemical Profiling

Quantitative UHPLC-MS/MS analysis across nine different tissues of T. kirilowii demonstrated that 3,29-dibenzoyl rarounitriol is concentrated exclusively in the seed kernel, with negligible levels detected in leaves, roots, root bark, or fruit pulp. [1] This distribution contrasts sharply with flavonoids, which are highest in leaves, and tetracyclic triterpenoids, which localize to roots and root bark. [1]

Phytochemistry Tissue-specific distribution Plant metabolomics

Validated Pharmacokinetic Parameters Enable Preclinical Dose Rationalization

A validated LC-MS/MS method established the pharmacokinetic profile of 3,29-dibenzoyl rarounitriol following intragastric administration of 3.65 mg/kg to Wistar rats. [1] The assay achieved a lower limit of quantitation (LLOQ) of 0.125 ng/mL with intra- and inter-day precision (CV) <10.1% and accuracy within ±11.7% relative error. [1] This quantitative PK characterization stands in contrast to the absence of published PK data for structurally related multiflorane triterpenoids such as karounidiol or cucurbitacin B from T. kirilowii.

Pharmacokinetics Preclinical development LC-MS/MS bioanalysis

Content Variability Linked to Maturity and Processing Conditions

HPLC analysis revealed that 3,29-dibenzoyl rarounitriol content in T. kirilowii seeds is highly sensitive to both maturity stage and processing method. [1] Fully mature seeds dried at 60°C yielded the highest content at 131.63 μg/mL, whereas immature seeds or alternative processing conditions resulted in significantly lower concentrations. [1]

Quality control Post-harvest processing HPLC quantification

Demonstrated In Vitro and In Vivo Anti-Hepatocellular Carcinoma Activity

A recent patent application discloses that 3,29-dibenzoyl rarounitriol exhibits potent inhibitory effects against hepatocellular carcinoma cells. [1] In vitro assays demonstrated inhibition of proliferation and induction of apoptosis at concentrations ≥3 μM, while in vivo studies using nude mouse xenograft models showed significant reduction in tumor burden following treatment. [1] This activity profile is notable given that no prior reports of anti-HCC activity existed for this compound.

Oncology Hepatocellular carcinoma Natural product Preclinical efficacy

Validated Application Scenarios for 3,29-Dibenzoyl Rarounitriol Based on Quantitative Evidence


Analytical Reference Standard for T. kirilowii Authentication and Quantification

Based on its established role as the major multiflorane triterpene ester and quantitative marker for T. kirilowii , procurement of high-purity 3,29-dibenzoyl rarounitriol is essential for analytical laboratories performing botanical authentication, adulteration detection, and content standardization of T. kirilowii raw materials, extracts, and traditional Chinese medicine formulations. The compound's seed kernel-specific accumulation profile [1] further supports its use in verifying seed kernel authenticity and detecting adulteration with other plant parts.

Pharmacokinetic Study Standard for Preclinical Evaluation of T. kirilowii Extracts

The validated LC-MS/MS method with LLOQ of 0.125 ng/mL in rat plasma enables reliable quantification in pharmacokinetic studies. Procurement of the compound as a reference standard is mandatory for laboratories developing bioanalytical methods for ADME studies of T. kirilowii-derived preparations or investigating the systemic exposure of multiflorane triterpenoids following oral administration.

Quality Control Marker for Botanical Processing Optimization

The demonstrated sensitivity of 3,29-dibenzoyl rarounitriol content to maturity stage and drying conditions makes it a critical marker for optimizing post-harvest processing protocols. Manufacturers of T. kirilowii extracts can utilize the compound as a quantitative target to monitor and ensure consistency across batches, selecting fully mature seeds and 60°C drying to achieve optimal compound recovery.

Lead Compound for Hepatocellular Carcinoma Drug Discovery

The patent-disclosed anti-HCC activity with in vitro efficacy at ≥3 μM and in vivo tumor burden reduction positions 3,29-dibenzoyl rarounitriol as a novel chemical starting point for oncology drug development programs targeting hepatocellular carcinoma. Procurement of milligram-to-gram quantities is warranted for medicinal chemistry optimization, mechanism-of-action studies, and advanced preclinical efficacy evaluation.

Technical Documentation Hub

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